N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-5-6-7-12(18)16-15-17(3)13-11(19-4)9-8-10(2)14(13)20-15/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDQHKLGRCCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the methoxy and dimethyl groups. The final step involves the addition of the pentanamide side chain. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents and conditions. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Medicine: Its potential as an anti-cancer agent has been explored due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzothiazole Derivatives
4-Methanesulfonyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (BB44590)
- Structural Similarity : Shares the benzothiazole core and Z-configuration but substitutes the pentanamide group with a methanesulfonyl-benzamide moiety.
- Physicochemical Properties : Higher molecular weight (390.48 g/mol vs. ~330–350 g/mol for pentanamide derivatives) due to the sulfonyl group, which enhances polarity but may reduce membrane permeability .
- Bioavailability : Priced at $402–$1,158 per 1–100 mg (90% purity), indicating high synthesis complexity .
- 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Functional Groups: Lacks the pentanamide chain but includes a sulfonamide group. Crystallography: Exhibits strong N–H···N hydrogen bonding (R₂²(8) motif) and π-π stacking (3.95 Å), stabilizing its crystal structure.
Pentanamide-Containing Analogues
- N-(4-Methoxyphenyl)pentanamide
- Simplified Structure : Retains the pentanamide group but lacks the benzothiazole core.
- Pharmacology : Demonstrates anthelmintic activity comparable to albendazole but with significantly reduced cytotoxicity (IC₅₀ > 100 µM in SH-SY5Y and Vero cells vs. albendazole’s IC₅₀ ~10 µM). This highlights the pentanamide group’s role in selective toxicity .
- Drug-Likeness : Complies with Lipinski’s rule of five, with a topological polar surface area (TPSA) of 65 Ų, suggesting favorable oral bioavailability .
Triazole- and Thiazole-Modified Benzothiazoles
- Compound 9e (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide) Structural Complexity: Incorporates triazole and thiazole rings, increasing hydrogen-bonding capacity. Activity: Designed for enzyme inhibition (e.g., α-glucosidase), differing from the target compound’s hypothesized antiparasitic mode of action .
Pharmacological and Physicochemical Comparison
Notes:
- *Estimated based on structural analogs.
- Cytotoxicity data for the target compound are lacking but may be inferred to be lower than albendazole due to structural parallels with N-(4-methoxyphenyl)pentanamide .
Biological Activity
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a synthetic compound belonging to the benzothiazole derivative class. This compound has attracted attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H20N2O2S, with a molecular weight of approximately 336.43 g/mol. Its structure features:
- Benzothiazole Ring : This heterocyclic structure contributes to the compound's reactivity and biological interactions.
- Methoxy Group : Enhances solubility and biological activity.
- Dimethyl Substitutions : Affect pharmacokinetic properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular proliferation.
- Gene Expression Modulation : The compound can interact with DNA/RNA, influencing gene expression and protein synthesis.
- Cell Membrane Disruption : It may alter cell membrane integrity, impacting cell viability.
Biological Activities
This compound has been investigated for various biological activities:
Anticancer Properties
Research indicates that benzothiazole derivatives can exhibit significant anticancer effects. For example, studies have shown that this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial growth.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other benzothiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methoxybenzothiazol) | Contains methoxy group | Anticancer |
| 4-cyano-N-(benzothiazol) | Cyano group addition | Antimicrobial |
| N-(benzothiazol)amide | Basic amide structure | Anti-inflammatory |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis.
- Antimicrobial Research : A research article in Pharmaceutical Biology reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Q. Table 1. Key Spectroscopic Benchmarks for Structural Validation
| Technique | Expected Signals | Purpose |
|---|---|---|
| ¹H NMR | δ 2.1–2.5 (CH3), δ 3.8 (OCH3), δ 6.8–7.2 (Ar-H) | Confirm substitution pattern |
| IR | 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N) | Functional group identification |
| HRMS | m/z 336.15 (M+H⁺) | Molecular weight validation |
Q. Table 2. Reaction Optimization Parameters
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Solvent | DMF vs. THF | Polar aprotic solvents enhance cyclization |
| Temperature | 80°C vs. 120°C | Higher temps reduce reaction time but risk decomposition |
| Catalyst | Pd/C (5% vs. 10%) | Higher loading accelerates hydrogenation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
